3-(2-Fluoroethoxy)-4-hydroxybenzaldehyde
Overview
Description
3-(2-Fluoroethoxy)-4-hydroxybenzaldehyde is an organic compound with the molecular formula C9H9FO3 It is characterized by the presence of a fluoroethoxy group attached to the benzene ring, along with a hydroxyl group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoroethoxy)-4-hydroxybenzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2-fluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{4-Hydroxybenzaldehyde} + \text{2-Fluoroethanol} \rightarrow \text{this compound} ]
The reaction conditions often include the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically conducted at elevated temperatures to achieve a high yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated synthesis equipment ensures consistent quality and high throughput. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoroethoxy)-4-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the fluoroethoxy group under basic conditions.
Major Products Formed
Oxidation: 3-(2-Fluoroethoxy)-4-hydroxybenzoic acid.
Reduction: 3-(2-Fluoroethoxy)-4-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Fluoroethoxy)-4-hydroxybenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of advanced materials with specific properties.
Biological Studies: It is used in the study of enzyme interactions and metabolic pathways involving fluoroethoxy derivatives
Mechanism of Action
The mechanism of action of 3-(2-Fluoroethoxy)-4-hydroxybenzaldehyde involves its interaction with specific molecular targets. The fluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxyl and aldehyde groups can participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(2-Fluoroethoxy)benzaldehyde: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
4-Hydroxybenzaldehyde: Lacks the fluoroethoxy group, which may reduce its binding affinity to certain targets.
2-Fluoroethoxybenzaldehyde: The position of the fluoroethoxy group can influence the compound’s properties and applications
Uniqueness
3-(2-Fluoroethoxy)-4-hydroxybenzaldehyde is unique due to the presence of both the fluoroethoxy and hydroxyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(2-fluoroethoxy)-4-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c10-3-4-13-9-5-7(6-11)1-2-8(9)12/h1-2,5-6,12H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQDYXNGYCSXPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)OCCF)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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